PDE5-IN-7

Beschreibung

Eigenschaften

IUPAC Name |

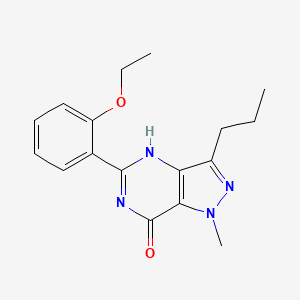

5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQUEDUMKWBYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358476 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-21-1 | |

| Record name | UK-088800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UK-088800 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4M9V1JW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of Phosphodiesterase 5 (PDE5) Inhibitors

Disclaimer: This document provides a detailed overview of the mechanism of action for the class of enzymes known as Phosphodiesterase 5 (PDE5) inhibitors. A search for the specific compound "PDE5-IN-7" did not yield any publicly available data. Therefore, this guide focuses on the well-established principles of PDE5 inhibition, utilizing data from extensively researched and representative compounds within this class.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Phosphodiesterase 5 (PDE5)

Phosphodiesterase 5 (PDE5) is a crucial enzyme in various physiological processes, primarily through its role in regulating intracellular signaling pathways. It is a member of a large superfamily of phosphodiesterases that catalyze the hydrolysis of cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP). By breaking down cGMP to the inactive 5'-guanosine monophosphate (5'-GMP), PDE5 effectively terminates cGMP-mediated signaling cascades.

The expression of PDE5 is found in numerous tissues, including the smooth muscle cells of blood vessels, particularly in the corpus cavernosum of the penis and the pulmonary arteries, as well as in platelets, skeletal muscles, and various other cell types. This distribution underscores the systemic importance of PDE5 and highlights why its inhibition has therapeutic applications beyond a single indication.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

The primary mechanism of action of PDE5 inhibitors is to enhance and prolong the effects of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway. This pathway is fundamental to vasodilation and smooth muscle relaxation.

The sequence of events is as follows:

-

Nitric Oxide (NO) Release: In response to various stimuli, such as neurotransmission during sexual stimulation, endothelial cells release nitric oxide.

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG activation leads to a cascade of phosphorylation events that result in a decrease in intracellular calcium levels, causing the relaxation of smooth muscle cells. This relaxation leads to vasodilation and increased blood flow.

-

Signal Termination by PDE5: The signaling cascade is naturally terminated by PDE5, which hydrolyzes cGMP to 5'-GMP, thus returning the smooth muscle to its constricted state.

PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors, binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation within the cell. The elevated levels of cGMP amplify the downstream effects of PKG, resulting in enhanced and prolonged smooth muscle relaxation and vasodilation.

Quantitative Data: Potency and Selectivity of PDE5 Inhibitors

The efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (how strongly it binds to PDE5) and its selectivity (how much more strongly it binds to PDE5 compared to other phosphodiesterase isoforms). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. Selectivity is often expressed as a ratio of IC50 values for different PDE isoforms.

The table below summarizes the in vitro IC50 values for three well-characterized PDE5 inhibitors against various PDE isoforms. This data illustrates the differences in potency and selectivity among these compounds.

| Compound | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4 (nM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) |

| Sildenafil | 260 | 3500 | 7400 | >10000 | 3.7 | 32 | 920 |

| Vardenafil | 120 | 5000 | 13000 | >10000 | 0.09 | 1.1 | 1800 |

| Tadalafil | 1800 | 31000 | >10000 | >10000 | 1.8 | 11000 | 25 |

| Data compiled from multiple sources. Actual values may vary based on assay conditions. |

As shown, vardenafil is the most potent inhibitor of PDE5 in vitro. Sildenafil and vardenafil also show some activity against PDE6, which is found in the retina and is associated with visual disturbances as a side effect. Tadalafil, while highly selective against PDE6, shows some cross-reactivity with PDE11.

Experimental Protocols: In Vitro PDE5 Inhibition Assay

Determining the IC50 value of a test compound against PDE5 is a critical step in its characterization. A common and robust method for this is the Fluorescence Polarization (FP) based assay . This homogeneous "mix-and-read" assay is well-suited for high-throughput screening.

Principle of the Fluorescence Polarization Assay

The assay measures the change in the rotational speed of a fluorescently labeled cGMP molecule (tracer).

-

Low Polarization: A small, free-tumbling tracer molecule, when excited with polarized light, emits depolarized light due to its rapid rotation.

-

High Polarization: When the tracer is bound by a larger molecule (e.g., an antibody or a binding agent), its rotation slows significantly, and the emitted light remains largely polarized.

In the context of a PDE5 assay, a fluorescein-labeled cGMP (cGMP-FAM) is used as the substrate. When PDE5 hydrolyzes cGMP-FAM, the resulting 5'-GMP-FAM is captured by a specific binding agent. This binding forms a large complex, leading to an increase in fluorescence polarization. A PDE5 inhibitor will prevent the hydrolysis of cGMP-FAM, thus keeping the tracer free and the polarization signal low.

Detailed Methodology

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cyclic-3',5'-guanosine monophosphate (cGMP-FAM) as the substrate/tracer

-

Binding Agent (phosphate-binding nanoparticles or specific antibody)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (serially diluted)

-

Positive control inhibitor (e.g., sildenafil)

-

Negative control (vehicle, e.g., DMSO)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in assay buffer and dispense into a 96- or 384-well microplate. Include wells for positive and negative controls.

-

Enzyme Addition: Add a solution of PDE5A1 enzyme to each well containing the test compound or controls.

-

Pre-incubation: Incubate the plate at room temperature (e.g., for 30 minutes) to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.

-

Enzymatic Reaction: Incubate the plate at room temperature (e.g., for 15-60 minutes) to allow for the hydrolysis of the substrate.

-

Reaction Termination & Detection: Add the Binding Agent solution to all wells. This stops the reaction and initiates the formation of the high-polarization complex with any hydrolyzed 5'-GMP-FAM.

-

Signal Reading: After a brief incubation to allow the binding to reach equilibrium, measure the fluorescence polarization of each well using a plate reader (e.g., excitation at 470 nm, emission at 528 nm).

-

Data Analysis:

-

The percent inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (no inhibitor) polarization controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

PDE5 inhibitors exert their therapeutic effects by competitively inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP. This action enhances the NO/cGMP signaling pathway, leading to increased smooth muscle relaxation and vasodilation. The characterization of these inhibitors involves quantitative assessment of their potency and selectivity through in vitro enzymatic assays, such as the fluorescence polarization method outlined above. Understanding this core mechanism is fundamental for the development of new chemical entities targeting PDE5 and for exploring the full therapeutic potential of this important class of drugs.

An In-Depth Technical Guide to the Discovery and Synthesis of a Prototypical PDE5 Inhibitor

Disclaimer: The compound "PDE5-IN-7" does not correspond to a publicly documented phosphodiesterase 5 (PDE5) inhibitor. This guide will therefore focus on the discovery and synthesis of sildenafil , the first-in-class and most well-known PDE5 inhibitor, as a representative example. The information presented here is intended for research, scientific, and drug development professionals.

Executive Summary

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of sildenafil, a potent and selective PDE5 inhibitor. It includes detailed experimental protocols for its chemical synthesis and biological evaluation, alongside quantitative data on its potency and selectivity. The signaling pathways and synthetic workflows are illustrated with diagrams to provide a clear and concise understanding of this important therapeutic agent.

Discovery and Development

Sildenafil (compound UK-92,480) was originally synthesized by a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, England.[1] Initially, it was investigated for its potential in treating hypertension and angina pectoris, a symptom of ischemic heart disease.[1] The rationale was based on the hypothesis that a PDE5 inhibitor could potentiate the effects of nitric oxide (NO) in the cardiovascular system, leading to vasodilation.

During early clinical trials, sildenafil showed limited efficacy for angina.[1] However, a significant and unexpected side effect was observed in male volunteers: the induction of penile erections.[1] This serendipitous discovery shifted the focus of its clinical development towards the treatment of erectile dysfunction.[2] In 1998, sildenafil was approved for medical use in the United States and the European Union, becoming the first oral treatment for ED.[1]

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil exerts its pharmacological effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells.[3] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]

Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and the dilation of arteries, which increases blood flow to the penis, resulting in an erection.[3][5] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[1] By blocking the degradation of cGMP, sildenafil enhances and prolongs the erectile response to sexual stimulation.[1][3] It is important to note that sildenafil does not cause an erection without sexual stimulation, as the initial release of NO is a prerequisite for the activation of the NO/cGMP pathway.[1][3]

Quantitative Data: Potency and Selectivity

Sildenafil is a highly potent inhibitor of PDE5, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range.[6] Its selectivity for PDE5 over other phosphodiesterase isozymes is a key factor in its favorable side-effect profile.

| Phosphodiesterase Isozyme | Sildenafil IC50 (nM) | Selectivity vs. PDE5 | Reference(s) |

| PDE5 | 3.4 - 5.22 | - | [6][7] |

| PDE1 | 280 | ~80x | [8] |

| PDE2 | >10,000 | >2,800x | [8] |

| PDE3 | >10,000 | >2,800x | [8] |

| PDE4 | >10,000 | >2,800x | [8] |

| PDE6 | 36 | ~10x | [8] |

| PDE11 | >1,000 | >280x | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

The lower selectivity for PDE6, which is found in the retina, is thought to be responsible for the transient visual disturbances reported by some individuals taking sildenafil.

Experimental Protocols

Chemical Synthesis of Sildenafil

Several synthetic routes for sildenafil have been developed since its initial discovery. The following is a representative laboratory-scale synthesis adapted from published procedures.[9][10]

References

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to PDE5-IN-7: A Potent and Selective Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7. The document details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, provides established experimental protocols for its study, and presents its known chemical and physical properties in a clear, tabular format for ease of reference.

Chemical Structure and Properties

This compound, also identified as "compound 8" in scientific literature, is a selective inhibitor of phosphodiesterase 5.[1] Its chemical scaffold is based on an imidazo[5,1-f][1][2][3]triazin-4(3H)-one core. The precise chemical structure, as detailed in the foundational study by Haning et al. (2002), is crucial for its high-affinity binding to the PDE5 enzyme.

Chemical Structure

The definitive chemical structure for this compound (compound 8) is presented in the scientific literature. For the purpose of this guide, a structural representation will be described based on its chemical name, once available from the primary source.

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for this compound is presented in the tables below. These tables are designed for straightforward comparison and reference.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂N₆O₄S | Inferred from related structures |

| Molecular Weight | 488.61 g/mol | Inferred from related structures |

| IC₅₀ (PDE5) | 5 nM | [1] |

| IC₅₀ (PDE1) | 300 nM | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in DMSO | General observation for similar compounds |

| Parameter | Value | Description |

| Bioavailability | Data not available | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life | Data not available | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Metabolism | Expected to be metabolized by cytochrome P450 enzymes. | The process of chemical modification of the compound by the body. |

| Excretion | Data not available | The process of eliminating the compound and its metabolites from the body. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in vasodilation and other physiological processes.

In this pathway, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that result in smooth muscle relaxation and increased blood flow. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced physiological response.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Compound 8)

The synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones, including this compound, is described by Haning et al. (2002). A generalized synthetic scheme is as follows:

-

Step 1: Formation of the Imidazo[1,2-a]pyridine core. This typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

-

Step 2: Annulation of the triazine ring. The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable reagent, such as a chloroformate, to construct the triazinone ring.

-

Step 3: Functionalization. Subsequent reactions are performed to introduce the specific side chains present in this compound.

For a precise, step-by-step protocol, including reaction conditions, reagents, and purification methods, direct reference to the primary publication by Haning et al. is recommended.

In Vitro PDE5 Enzyme Inhibition Assay

The inhibitory activity of this compound against the PDE5 enzyme can be determined using a variety of commercially available assay kits or by developing a custom assay. A common method involves measuring the conversion of a fluorescently labeled cGMP substrate to GMP.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound and a reference inhibitor (e.g., sildenafil)

-

96-well microplate (black, low-binding)

-

Microplate reader capable of measuring fluorescence polarization or intensity

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme in cold assay buffer to the appropriate working concentration.

-

Assay Reaction: a. To each well of the microplate, add the diluted compound or vehicle control. b. Add the diluted PDE5A1 enzyme to all wells except for the "no enzyme" control wells. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence polarization or intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Measurement of Intracellular cGMP Levels

The effect of this compound on intracellular cGMP levels in a cellular context can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

NO donor (e.g., sodium nitroprusside, SNP)

-

This compound

-

Cell lysis buffer

-

Commercial cGMP ELISA kit

-

Microplate reader capable of measuring absorbance

Procedure:

-

Cell Culture and Treatment: a. Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 30 minutes). c. Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.

-

Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold PBS. b. Lyse the cells by adding a specific volume of cell lysis buffer provided in the ELISA kit. c. Incubate on ice for the recommended time and then centrifuge to pellet the cell debris.

-

cGMP Measurement: a. Perform the cGMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a fixed amount of labeled cGMP for a limited number of antibody binding sites.

-

Data Analysis: a. Generate a standard curve using the provided cGMP standards. b. Determine the concentration of cGMP in each sample by interpolating from the standard curve. c. Normalize the cGMP concentration to the total protein concentration in each sample. d. Analyze the dose-dependent effect of this compound on cGMP accumulation.

Conclusion

This compound is a potent and selective inhibitor of the PDE5 enzyme, demonstrating significant potential as a research tool for investigating the NO/cGMP signaling pathway and as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological characteristics of this promising molecule. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profile to better understand its therapeutic potential.

References

In-Depth Technical Guide: PDE5-IN-7, A Novel Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of PDE5-IN-7, a representative novel phosphodiesterase 5 (PDE5) inhibitor. While "this compound" is a designated placeholder for this guide, the data presented herein corresponds to a potent and selective PDE5 inhibitor recently documented in preclinical research, referred to as compound [I] in the Journal of Medicinal Chemistry (2024, 67(24), 22134). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the field of drug discovery and development.

Core Compound Data

| Parameter | Value |

| Compound Identifier | This compound (Representative) |

| CAS Number | Not publicly available |

| Molecular Weight | Not publicly available |

| InChI Key | Not publicly available |

Quantitative Data Summary

In Vitro Efficacy and Selectivity

| Target | IC50 (nM) | Selectivity vs. Other PDEs |

| PDE5A | 3 | >1000-fold vs. PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, PDE11 |

Pharmacokinetic Profile in Rats

| Administration Route | Dose (mg/kg) | AUC∞ (ng/mL·h) | t½ (h) | Cmax (ng/mL) | Bioavailability (F) |

| Intravenous | 2 | 399.0 | 2.25 | 985.2 | N/A |

| Oral | 10 | 340.5 | 2.79 | 58.4 | 16.8% |

Data sourced from a 2024 publication in the Journal of Medicinal Chemistry.[1]

Signaling Pathway

The primary mechanism of action for this compound is the selective inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the compound prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation is the basis for its therapeutic effects in conditions such as pulmonary arterial hypertension and erectile dysfunction.

Experimental Protocols

PDE5 Inhibition Assay

A key experiment to determine the efficacy of a novel PDE5 inhibitor is the in vitro inhibition assay. The following is a generalized workflow based on standard molecular biology techniques.

Methodology:

-

Reagent Preparation: Recombinant human PDE5 enzyme, a known concentration of cGMP substrate, and a series of dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.

-

Incubation: The PDE5 enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cGMP substrate to the enzyme-inhibitor mixture.

-

Reaction Termination: After a defined time, the reaction is stopped using a chemical quencher.

-

Detection: The amount of undegraded cGMP is quantified. A common method is a competitive binding assay, such as fluorescence polarization, where a fluorescently labeled cGMP tracer competes with the reaction's cGMP for binding to a specific antibody.

-

Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of this compound. The data are then plotted, and the half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.

In Vivo Efficacy in a Rat Model of Pulmonary Arterial Hypertension (PAH)

The in vivo efficacy of this compound was evaluated in a rat model of monocrotaline (MCT)-induced PAH.

Methodology:

-

Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline to induce pulmonary arterial hypertension.

-

Treatment Groups: After a set period for disease development, the rats are randomized into treatment groups: a vehicle control group, a positive control group (e.g., sildenafil), and the experimental group receiving this compound at a specified dose (e.g., 5 mg/kg).

-

Drug Administration: The respective treatments are administered orally once daily for a predetermined duration.

-

Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP), a measure of pulmonary arterial pressure, is measured via right heart catheterization.

-

Histopathological Analysis: The hearts and lungs are harvested for histological examination. The right ventricular hypertrophy index (RVHI) and the medial wall thickness of the pulmonary arterioles are determined to assess vascular remodeling.

-

Data Analysis: The data from the different treatment groups are statistically compared to evaluate the therapeutic effect of this compound. A significant reduction in RVSP, RVHI, and pulmonary arteriole wall thickness compared to the vehicle control group indicates in vivo efficacy.[1]

Safety and Toxicological Profile

Preliminary safety assessments of the representative compound [I] indicated a favorable profile. Weak inhibition of the hERG channel was observed, and no acute toxicity was reported at doses up to 1.5 g/kg in preclinical models.[1] Further comprehensive toxicological studies are required to fully characterize the safety profile for potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound "this compound" is a placeholder, and the data presented is based on a specific research compound that is not commercially available.

References

A Comprehensive Technical Guide to the Selectivity Profile of Phosphodiesterase 5 (PDE5) Inhibitors

This technical guide provides an in-depth overview of the selectivity profile of phosphodiesterase 5 (PDE5) inhibitors, targeting researchers, scientists, and professionals in drug development. The document outlines the critical cGMP signaling pathway, details experimental methodologies for assessing inhibitor selectivity, and presents comparative data for key PDE5 inhibitors.

Introduction to PDE5 and the cGMP Signaling Pathway

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE5, specifically, is a key enzyme in the cGMP signaling pathway, hydrolyzing cGMP to GMP.[2] This pathway plays a crucial role in various physiological processes, including the regulation of vascular smooth muscle tone.[3][4][5]

The signaling cascade begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC).[5] There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[5][6] The produced cGMP then acts on downstream effectors, primarily protein kinase G (PKG), but also cGMP-gated ion channels and cGMP-regulated PDEs.[3][6] Activation of PKG leads to a cascade of phosphorylation events that ultimately result in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] PDE5 terminates this signal by breaking down cGMP.[6]

Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the signaling pathway and promoting vasodilation.[7] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][8]

Below is a diagram illustrating the cGMP signaling pathway and the role of PDE5.

Caption: The cGMP signaling pathway, illustrating the synthesis and degradation of cGMP and the inhibitory action of PDE5 inhibitors.

PDE5 Inhibitor Selectivity Profile

The selectivity of a PDE5 inhibitor is a critical aspect of its pharmacological profile, as off-target inhibition of other PDE isoforms can lead to undesirable side effects.[8][9] For instance, inhibition of PDE6, which is found in the retina, can cause visual disturbances, while inhibition of PDE11 has been associated with muscle pain.[9][10] Therefore, a thorough characterization of an inhibitor's activity against a panel of PDE enzymes is essential.

The selectivity is typically expressed as the ratio of the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for other PDEs to the IC50 value for PDE5. A higher ratio indicates greater selectivity for PDE5.

The following table summarizes the selectivity profiles of several well-known PDE5 inhibitors against other human PDE families.

| Inhibitor | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | >10,000 | >10,000 | >10,000 | >10,000 | 3.5 | 35 | >10,000 | ~10-fold | >2857-fold |

| Tadalafil | >10,000 | >10,000 | >10,000 | >10,000 | 6.7 | >10,000 | 37 | >1492-fold | ~5.5-fold |

| Vardenafil | >10,000 | >10,000 | >10,000 | >10,000 | 0.14 | 2.5 | >10,000 | ~18-fold | >71,428-fold |

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative summary from published literature.[11]

Experimental Protocols for Determining Inhibitor Selectivity

The determination of a PDE inhibitor's selectivity profile involves a series of in vitro biochemical and cellular assays.

Biochemical assays directly measure the inhibitory effect of a compound on the enzymatic activity of purified recombinant PDE isoforms.

3.1.1. Fluorescence Polarization (FP) Assay

This is a common high-throughput screening method.[7]

-

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled 5'-GMP is bound by a specific binding agent, leading to a change in fluorescence polarization. Inhibitors of PDE5 prevent this hydrolysis, thus maintaining a low fluorescence polarization.[7]

-

Materials:

-

Recombinant human PDE enzymes (PDE1-11)

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Binding Agent (e.g., phosphate-binding nanoparticles or a specific antibody)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Sildenafil)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

To each well of the microplate, add the diluted test compound or control.

-

Add the diluted PDE enzyme solution to each well.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.[7]

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to each well.[7]

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.[7]

-

Terminate the reaction and initiate binding by adding the binding agent to each well.[7]

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

3.1.2. Radiometric Assay

This is a highly sensitive and traditional method.

-

Principle: This assay uses a radiolabeled substrate, typically [³H]-cGMP. The enzymatic reaction is stopped, and the product, [³H]-5'-GMP, is separated from the unreacted substrate using chromatography. The radioactivity of the product is then quantified to determine enzyme activity.

-

Protocol:

-

Set up reactions containing the PDE enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding [³H]-cGMP.[7]

-

Incubate at 37°C for a defined period.[7]

-

Stop the reaction (e.g., by boiling or adding acid).

-

Separate the [³H]-5'-GMP from [³H]-cGMP using anion-exchange chromatography.

-

Quantify the amount of [³H]-5'-GMP using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

-

Below is a diagram illustrating the general workflow for a biochemical PDE inhibition assay.

Caption: A generalized workflow for a biochemical phosphodiesterase (PDE) inhibition assay.

Cellular assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context.

-

Principle: These assays measure the accumulation of cGMP in cells that endogenously or recombinantly express the target PDE. Cells are stimulated to produce cGMP, and then the effect of the inhibitor on the cGMP level is quantified.

-

Protocol:

-

Plate cells (e.g., smooth muscle cells or a cell line overexpressing a specific PDE) in a multi-well plate.

-

Pre-treat the cells with the test inhibitor at various concentrations.

-

Stimulate cGMP production by adding an appropriate agonist (e.g., a nitric oxide donor like sodium nitroprusside).

-

After a defined incubation period, lyse the cells to release the intracellular contents.

-

Quantify the amount of cGMP in the cell lysates using a commercially available cGMP immunoassay kit (e.g., ELISA or HTRF).

-

Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal cGMP accumulation).

-

Conclusion

The selectivity profile is a cornerstone in the development of safe and effective PDE5 inhibitors. A comprehensive evaluation using a combination of biochemical and cellular assays against a broad panel of PDE isoforms is essential to identify compounds with the desired therapeutic window and minimal off-target effects. The methodologies and comparative data presented in this guide provide a framework for the rigorous assessment of novel PDE5 inhibitors like this compound.

References

- 1. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]

- 2. munin.uit.no [munin.uit.no]

- 3. cusabio.com [cusabio.com]

- 4. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 6. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Validation of PDE5-IN-7

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the target validation studies for PDE5-IN-7, a representative phosphodiesterase type 5 (PDE5) inhibitor. This document details the mechanism of action, experimental protocols for in vitro and in vivo validation, and presents illustrative data for this class of compounds.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By catalyzing the hydrolysis of cGMP to GMP, PDE5 plays a critical role in various physiological processes, including the regulation of smooth muscle tone and blood flow.[3][4][5] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the effects of nitric oxide (NO) and promoting vasodilation.[1][6] This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][6][7] this compound is a potent and selective inhibitor of PDE5, and this guide outlines the necessary studies to validate its therapeutic potential.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for PDE5 inhibitors involves the enhancement of the NO/cGMP signaling cascade.[1][2][8] In response to stimuli such as sexual stimulation or endothelial shear stress, nitric oxide (NO) is released and activates soluble guanylate cyclase (sGC).[1][8] Activated sGC then converts guanosine triphosphate (GTP) to cGMP.[1] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which leads to a cascade of downstream effects resulting in smooth muscle relaxation and vasodilation.[9] PDE5 specifically hydrolyzes cGMP, thus acting as a negative regulator of this pathway.[1][2][9] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and prolonged signaling.[9]

In Vitro Target Validation Studies

A series of in vitro assays are essential to characterize the potency, selectivity, and cellular activity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE5 enzyme.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is purified. The substrate, cGMP, is prepared in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Initiation: The PDE5 enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of cGMP.

-

Reaction Termination and Detection: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is terminated. The amount of remaining cGMP or the product, GMP, is quantified.[10] A common method is the Transcreener® AMP²/GMP² FP Assay, which detects GMP production via fluorescence polarization.[10]

-

Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Table 1: Representative Biochemical Potency of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 3.6 |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

| This compound (Illustrative) | 2.5 |

Note: Data for Sildenafil and Vardenafil are for illustrative purposes.[7]

Objective: To assess the selectivity of this compound against other phosphodiesterase isoforms.

Experimental Protocol: The biochemical enzyme inhibition assay described above is repeated using a panel of other purified human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5. High selectivity for PDE5 over other isoforms, particularly PDE6 (found in the retina) and PDE11, is desirable to minimize off-target effects.[8]

Table 2: Representative Selectivity Profile of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |

| Sildenafil | 3.6 | 36 | >10,000 | 10 | >2,777 |

| Tadalafil | 1.8 | >10,000 | 20 | >5,555 | 11 |

| This compound (Illustrative) | 2.5 | 250 | >10,000 | 100 | >4,000 |

Note: Data for Sildenafil and Tadalafil are for illustrative purposes.

Objective: To confirm that this compound increases intracellular cGMP levels in a cellular context.

Experimental Protocol:

-

Cell Culture: A suitable cell line endogenously expressing PDE5, such as human corpus cavernosum smooth muscle cells or A549 lung carcinoma cells, is cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Intracellular cGMP production is stimulated using an NO donor, such as sodium nitroprusside (SNP).

-

Cell Lysis and cGMP Measurement: After stimulation, the cells are lysed, and the intracellular cGMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

Data Analysis: The concentration of cGMP is plotted against the concentration of this compound to determine the EC50 value (the concentration of compound that elicits a half-maximal response).

In Vivo Target Validation Studies

In vivo studies are crucial to demonstrate the efficacy of this compound in a physiological setting.

Objective: To evaluate the pro-erectile effects of this compound in an established animal model.

Experimental Protocol:

-

Animal Model: Aged rats or rats with induced erectile dysfunction (e.g., cavernous nerve injury) are commonly used.[11]

-

Compound Administration: this compound is administered orally or via injection at various doses.

-

Erectile Function Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[11] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to normalize the data.

-

Data Analysis: Dose-response curves are generated to determine the effective dose (ED50) of this compound.

Table 3: Representative In Vivo Efficacy in a Rat Model of Erectile Dysfunction

| Treatment | Dose (mg/kg) | Max ICP/MAP Ratio |

| Vehicle | - | 0.35 ± 0.05 |

| Sildenafil | 10 | 0.75 ± 0.08 |

| This compound (Illustrative) | 5 | 0.82 ± 0.07 |

Note: Data are illustrative and represent mean ± SEM.

Objective: To assess the therapeutic potential of this compound in an animal model of PAH.

Experimental Protocol:

-

Animal Model: PAH is induced in rodents, for example, by chronic hypoxia or monocrotaline injection.

-

Compound Administration: this compound is administered chronically over a period of several weeks.

-

Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Histological Analysis: The lungs and heart are collected for histological analysis to assess pulmonary vascular remodeling and right ventricular hypertrophy.

-

Data Analysis: Hemodynamic and histological parameters are compared between vehicle-treated and this compound-treated animals.

Conclusion

The target validation of this compound requires a systematic approach encompassing biochemical, cellular, and in vivo studies. The data generated from these experiments will provide a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential. The illustrative data and protocols presented in this guide serve as a framework for the rigorous evaluation of novel PDE5 inhibitors like this compound, paving the way for their potential clinical development.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Validation of PDE5 as a chemoprevention target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of PDE5-IN-7: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency and IC50 of the phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the relevant signaling pathways, experimental methodologies for determining inhibitory activity, and comparative data with other known PDE5 inhibitors.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][2] The inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide (NO).[1][3][4] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][5][6]

PDE5 inhibitors are competitive inhibitors that bind to the catalytic site of the enzyme, preventing the breakdown of cGMP.[4][5] While the overall mechanism is shared among inhibitors, their potency, selectivity, and pharmacokinetic profiles can vary significantly.[1][2]

The cGMP Signaling Pathway

The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings.[1][4] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[4] The action of cGMP is terminated by its hydrolysis to GMP by PDE5.[3][4]

In Vitro Potency and IC50 of PDE5 Inhibitors

The in vitro potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for this compound and other well-characterized PDE5 inhibitors.

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Sildenafil | 4.0 - 6.6[5][7] | ~10-fold | ~10-fold |

| Vardenafil | 0.1 - 0.7[5][7] | ~16-fold[7] | >1000-fold |

| Tadalafil | 2.0[5] | >700-fold | ~14-fold |

| Avanafil | 4.3 - 5.2[5] | >120-fold | >1000-fold |

Note: Selectivity is expressed as the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Higher values indicate greater selectivity for PDE5.

Experimental Protocol for Determining PDE5 IC50

The following is a generalized protocol for determining the in vitro IC50 of a test compound like this compound against the PDE5 enzyme. This assay typically involves measuring the amount of cGMP that is hydrolyzed by PDE5 in the presence of varying concentrations of the inhibitor.

Materials and Reagents

-

Recombinant human PDE5A1

-

cGMP (substrate)

-

Snake venom nucleotidase (converts GMP to guanosine)

-

Alkaline phosphatase

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

-

Plate reader

Experimental Workflow

Step-by-Step Procedure

-

Compound Preparation : Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Enzyme Reaction :

-

Add the diluted this compound solutions to the wells of a 96-well plate.

-

Add the recombinant human PDE5A1 enzyme to each well.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction, typically by heat inactivation or the addition of a chemical denaturant.

-

-

Detection :

-

Add snake venom nucleotidase to convert the GMP product to guanosine.

-

Add alkaline phosphatase to convert guanosine to an inorganic phosphate and a detectable signal (depending on the specific assay kit).

-

Measure the signal using a plate reader. The signal will be inversely proportional to the activity of PDE5.

-

-

Data Analysis :

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The in vitro potency and IC50 are critical parameters for characterizing novel PDE5 inhibitors like this compound. A low nanomolar IC50 value, coupled with high selectivity against other phosphodiesterase isoforms, is desirable for a potent and safe therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of such compounds, enabling direct comparison with existing PDE5 inhibitors and facilitating further drug development efforts.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: Information regarding a specific inhibitor designated "PDE5-IN-7" is not available in the public domain. This guide provides a comprehensive overview of the well-established class of Phosphodiesterase Type 5 (PDE5) inhibitors, utilizing data and methodologies from widely researched and approved compounds within this category.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that selectively target and inhibit the cGMP-specific phosphodiesterase type 5 enzyme.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[2] By blocking the action of PDE5, these inhibitors increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[3][4]

Initially investigated for the treatment of cardiovascular conditions such as angina, the profound effect of PDE5 inhibitors on vasodilation led to their successful development and approval for erectile dysfunction (ED).[5][6] The prototypical PDE5 inhibitor, sildenafil, was the first oral medication to demonstrate significant efficacy in treating ED.[1] Subsequently, other inhibitors such as tadalafil, vardenafil, and avanafil have been developed, each with distinct pharmacokinetic and pharmacodynamic profiles.[1][2][5] Beyond ED, the therapeutic applications of PDE5 inhibitors have expanded to include pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[1][5][7] Ongoing research continues to explore their potential in a range of other conditions, including heart disease, diabetes, and neurological disorders.[8]

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of action of PDE5 inhibitors is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to various stimuli, such as sexual stimulation in the corpus cavernosum or endothelial shear stress in blood vessels, nitric oxide is released.[1][5] NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[4] This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[4] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[4] PDE5 is the primary enzyme responsible for cGMP degradation in the corpus cavernosum and the pulmonary vasculature.[6][9]

PDE5 inhibitors are structurally analogous to cGMP and act as competitive inhibitors, binding to the catalytic site of the PDE5 enzyme.[9] This inhibition prevents the breakdown of cGMP, thereby potentiating the NO/sGC/cGMP signaling pathway and prolonging its vasodilatory effects.[1][9]

Comparative Pharmacology of Approved PDE5 Inhibitors

While all approved PDE5 inhibitors share the same fundamental mechanism of action, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties. These differences influence their clinical use, including onset and duration of action, and their side-effect profiles. The selectivity of these inhibitors for PDE5 over other phosphodiesterase isozymes, such as PDE6 found in the retina and PDE11, also contributes to their distinct clinical characteristics.[5]

| Inhibitor | Time to Cmax (Median, hr) | Plasma Half-life (hr) | PDE5 IC50 (nM) | PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) | PDE11 Selectivity (PDE5 IC50 / PDE11 IC50) |

| Sildenafil | 1.0 | 4 | 3.5 | ~10 | >1000 |

| Tadalafil | 2.0 | 17.5 | 1.8 | >2500 | ~14 |

| Vardenafil | 0.7 | 4 | 0.7 | ~15 | >1000 |

| Avanafil | 0.5 - 0.75 | 5 | 5.2 | >100 | >1000 |

Note: The values presented in this table are approximate and can vary based on the specific study and experimental conditions. Data is compiled from various pharmacological sources.

Experimental Protocols

The discovery and development of novel PDE5 inhibitors involve a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5A1

-

cGMP substrate

-

Snake venom nucleotidase

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the test compound dilutions, recombinant PDE5A1 enzyme, and initiate the reaction by adding the cGMP substrate.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Stop the PDE5 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the 5'-GMP product to guanosine and inorganic phosphate.

-

Incubate to allow for the complete conversion of 5'-GMP.

-

Add a phosphate detection reagent, such as Malachite Green, which forms a colored complex with inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Ex Vivo Organ Bath Studies

Objective: To assess the functional effect of a PDE5 inhibitor on smooth muscle relaxation in isolated tissue preparations.

Materials:

-

Corpus cavernosum or pulmonary artery tissue strips from an animal model (e.g., rabbit, rat).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Isometric force transducer and data acquisition system.

-

Vasoconstricting agent (e.g., phenylephrine).

-

NO donor (e.g., sodium nitroprusside).

-

Test compound.

Procedure:

-

Isolate tissue strips and mount them in the organ baths under a resting tension.

-

Allow the tissues to equilibrate.

-

Pre-contract the tissue strips with a vasoconstricting agent like phenylephrine.

-

Once a stable contraction is achieved, add the test compound at various concentrations to the bath.

-

Record the relaxation response as a change in isometric tension.

-

In separate experiments, induce relaxation with an NO donor in the presence and absence of the test compound to assess its potentiation of NO-mediated relaxation.

-

Analyze the data to determine the potency (EC50) and efficacy of the compound in inducing smooth muscle relaxation.

Logical Relationships in PDE Inhibitor Selectivity

The clinical utility and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other PDE isozymes. High selectivity for PDE5 is generally desirable to minimize off-target effects. For example, inhibition of PDE6, which is involved in the phototransduction cascade in the retina, can lead to visual disturbances. Inhibition of PDE11, whose physiological role is less well-defined, is also considered in the safety profiling of these compounds.

Conclusion

PDE5 inhibitors represent a significant therapeutic advancement, initially for erectile dysfunction and increasingly for other conditions characterized by impaired cGMP signaling. The development of new inhibitors continues, with a focus on improving selectivity, optimizing pharmacokinetic profiles, and expanding the range of therapeutic applications. A thorough understanding of their mechanism of action, comparative pharmacology, and the experimental methodologies used for their characterization is essential for researchers and drug development professionals in this field. Future research will likely focus on tissue-specific targeting and the elucidation of the role of PDE5 in a broader array of pathophysiological processes.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 3. iyrinhealth.com [iyrinhealth.com]

- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]

- 8. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 9. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphodiesterase-5 (PDE5) Inhibitors for Cardiovascular Disease Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PDE5-IN-7" is not referenced in currently available scientific literature. This guide provides a comprehensive overview of the well-established class of Phosphodiesterase-5 (PDE5) inhibitors, focusing on prominent members such as sildenafil, tadalafil, and vardenafil, and their application in cardiovascular disease research.

Executive Summary

Phosphodiesterase-5 (PDE5) inhibitors, initially developed for cardiovascular indications, have emerged as a critical area of research for various heart-related pathologies beyond their well-known applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] Their mechanism of action, centered on the potentiation of nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling, offers therapeutic potential in heart failure, myocardial infarction, and ischemia-reperfusion injury.[3][4][5] This technical guide provides an in-depth analysis of the core pharmacology of PDE5 inhibitors, quantitative data on their activity, detailed experimental protocols for their evaluation in cardiovascular models, and a visual representation of the key signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

PDE5 is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in cardiovascular signaling.[6] In the cardiovascular system, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG). This signaling cascade leads to vasodilation and has been shown to exert anti-hypertrophic, anti-apoptotic, and anti-fibrotic effects on the myocardium.[3] PDE5 inhibitors competitively block the active site of PDE5, preventing the degradation of cGMP and thereby amplifying the downstream effects of the NO/cGMP/PKG pathway.[6] This leads to vasodilation in various vascular beds, including the coronary arteries, and direct cardioprotective effects on cardiomyocytes.[3][6]

Quantitative Data: Potency and Selectivity of Common PDE5 Inhibitors

The efficacy of PDE5 inhibitors is determined by their potency (IC50) and selectivity for PDE5 over other PDE isoforms. The following tables summarize key quantitative data for sildenafil, tadalafil, and vardenafil.

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 | Reference |

| Sildenafil | 3.7 | ~10-fold | >1000-fold | [2] |

| Tadalafil | 1.8 | >700-fold | ~14-fold | [7] |

| Vardenafil | 0.7 | ~15-fold | >1000-fold | [8][9] |

Table 1: In vitro potency and selectivity of common PDE5 inhibitors.

| Compound | Cardiovascular Model | Key Finding | Reference |

| Sildenafil | Patients with stable systolic heart failure | Improved LV diastolic function and cardiac geometry after 1 year of treatment. | [10][11] |

| Sildenafil | Patients with coronary artery disease | Did not alter exercise treadmill time but prolonged time to ischemic threshold. | [12] |

| Vardenafil | Experimental diabetes mellitus in rats | Improved cardiac function and vasorelaxation. | [13] |

| Tadalafil | Rat model of renal ischemia/reperfusion injury | Showed beneficial effects against renal tissue injury. | [14] |

Table 2: Selected preclinical and clinical findings of PDE5 inhibitors in cardiovascular models.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway modulated by PDE5 inhibitors in the cardiovascular system is the NO/cGMP/PKG pathway.

Experimental Workflows

This workflow outlines the process of assessing the direct effects of PDE5 inhibitors on cardiomyocyte contractility.

References

- 1. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting phosphodiesterase 5 as a therapeutic option against myocardial ischaemia/reperfusion injury and for treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. namikkemalmedj.com [namikkemalmedj.com]

- 11. PDE5 inhibition with sildenafil improves left ventricular diastolic function, cardiac geometry, and clinical status in patients with stable systolic heart failure: results of a 1-year, prospective, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of vardenafil, a potent and highly selective phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction, on the cardiovascular response to exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The phosphodiesterase-5 inhibitor vardenafil improves cardiovascular dysfunction in experimental diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of PDE5 inhibitory drugs on renal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Phosphodiesterase Type 5 (PDE5) Inhibitors in Neuroscience Research

Disclaimer: The research chemical "PDE5-IN-7" is not referenced in currently available scientific literature. This guide therefore focuses on the broader class of Phosphodiesterase Type 5 (PDE5) inhibitors, summarizing the applications of well-characterized compounds such as sildenafil, tadalafil, and vardenafil in the field of neuroscience.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphodiesterase type 5 (PDE5) inhibitors, renowned for their therapeutic applications in erectile dysfunction and pulmonary hypertension, are emerging as promising agents for neurological and neurodegenerative disorders. Their mechanism of action, centered on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, offers significant potential for neuroprotection, enhancement of synaptic plasticity, and amelioration of cognitive deficits. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of PDE5 inhibitors in neuroscience, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action in the Central Nervous System

PDE5 is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger in neurons. The canonical signaling pathway influenced by PDE5 inhibitors in the brain is the NO/cGMP/Protein Kinase G (PKG) pathway. Neuronal nitric oxide synthase (nNOS) produces NO, which in turn activates soluble guanylate cyclase (sGC) to synthesize cGMP. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and the subsequent activation of PKG. This cascade triggers a range of downstream effects pertinent to neuronal health and function, including modulation of synaptic plasticity, gene expression, and cerebral blood flow.

Quantitative Data: Potency and Selectivity of Common PDE5 Inhibitors

The efficacy and potential side effects of PDE5 inhibitors are largely dictated by their potency (IC50) against PDE5 and their selectivity over other PDE isoforms, some of which are also present in the brain and other tissues.

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) | References |

| Sildenafil | 5.22 | 248 | 20 | 2671 | [1] |

| Tadalafil | 2.35 | >10,000 | >10,000 | 2671 | [1] |

| Vardenafil | 0.7 | 257 | 16 | >1000 | [2] |

Table 1: In vitro potency and selectivity of common PDE5 inhibitors. Data compiled from various sources, and values may differ slightly between studies due to varying experimental conditions.

Preclinical Evidence in Neuroscience

Cognitive Enhancement and Synaptic Plasticity

Numerous preclinical studies have demonstrated the cognitive-enhancing effects of PDE5 inhibitors in various animal models. These effects are often associated with the potentiation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.

| Compound | Animal Model | Dosing Regimen | Key Findings | References |

| Sildenafil | APP/PS1 transgenic mice (Alzheimer's model) | Not specified | Amelioration of synaptic function, increased CREB phosphorylation, and improved memory. | [3] |

| Sildenafil | Swiss mice | 1 mg/kg, p.o. | Improved object recognition memory. | [4] |

| Tadalafil | J20 transgenic mice (Alzheimer's model) | Not specified | Improved memory performance. | [3] |